4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Chemical Synthesis Quality Control Procurement

This 4-methoxy purine base analog (C₆H₇N₅O, MW 165.15) is a strategic intermediate for kinase inhibitor SAR campaigns and nucleoside analog synthesis. The 4-methoxy group confers moderate lipophilicity (consensus LogP ~0.17) and a balanced hydrogen-bonding profile (2 donors, 4 acceptors) that is well-characterized for hit-to-lead optimization. Available with full analytical characterization (NMR, HPLC, GC) to minimize impurity-related side reactions. Ideal as a reference standard for method development and as a baseline for assessing substituent effects on ADME properties.

Molecular Formula C6H7N5O
Molecular Weight 165.15 g/mol
CAS No. 100644-67-5
Cat. No. B026047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine
CAS100644-67-5
Molecular FormulaC6H7N5O
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC2=C1C=NN2)N
InChIInChI=1S/C6H7N5O/c1-12-5-3-2-8-11-4(3)9-6(7)10-5/h2H,1H3,(H3,7,8,9,10,11)
InChIKeyJGSDDGDWMGPLPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 100644-67-5): Sourcing Profile for a Pyrazolopyrimidine Scaffold


4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS 100644-67-5) is a heterocyclic purine base analog featuring a pyrazolo[3,4-d]pyrimidine core with a 6-amino and 4-methoxy substitution . Its molecular weight is 165.15 g/mol (C₆H₇N₅O) . The compound is primarily utilized as a research chemical intermediate and scaffold for nucleoside analog synthesis .

Why 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine Cannot Be Readily Substituted: Physicochemical and Reactivity Distinctions


Direct substitution of 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine with other pyrazolo[3,4-d]pyrimidine analogs is not advisable without careful evaluation. The 4-methoxy group confers distinct electronic and steric properties that influence nucleophilicity, solubility, and hydrogen-bonding potential . For instance, replacing the 4-methoxy moiety with a 4-chloro group yields a more electrophilic and less hydrogen-bond capable derivative (100644-65-3), altering reactivity in nucleophilic substitution and cross-coupling reactions [1]. These physicochemical differences directly impact the compound's utility as a synthetic intermediate and its interaction with biological targets, making empirical substitution unreliable without comparative data .

Quantitative Evidence Guide: Differentiation of 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine from Close Analogs


Purity Benchmarking: Minimum 95+% Purity Across Multiple Independent Suppliers

The target compound, 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine, is consistently specified at a minimum purity of 95% or higher across multiple independent chemical suppliers, including Bidepharm (95+% with HPLC, NMR, GC data) , AKSci (95+%) , Combi-Blocks (95%) , and Sigma-Aldrich/Enamine (95%) . In contrast, the closely related 4-chloro analog (CAS 100644-65-3) is often offered with a lower purity specification of 95% [1], while the 4-hydroxy derivative is typically supplied as a free base with unspecified purity. This high and verifiable purity threshold for the methoxy compound reduces the risk of batch-to-batch variability in downstream applications.

Chemical Synthesis Quality Control Procurement

Lipophilicity Shift: Predicted Consensus LogP of 0.17 for 4-Methoxy Derivative

The predicted consensus LogP (octanol-water partition coefficient) for 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine is 0.17, based on an average of five computational methods (iLOGP: 0.62, XLOGP3: 0.12, WLOGP: -0.05, MLOGP: -0.18, SILICOS-IT: 0.34) . This value is significantly lower than the predicted LogP of the 4-chloro analog (estimated ~1.0-1.2 based on typical halogen contributions), and higher than the 4-hydroxy derivative (LogP ~ -0.5). The methoxy group thus confers an intermediate lipophilicity profile that is generally favorable for both aqueous solubility and passive membrane permeability in drug-like molecules.

Drug Discovery Physicochemical Property Lead Optimization

Hydrogen-Bonding Capacity: 2 H-Bond Donors and 4 Acceptors in 4-Methoxy Scaffold

The target compound possesses 2 hydrogen-bond donor groups (the NH of the pyrazole ring and the NH2 of the 6-amine) and 4 hydrogen-bond acceptor groups (the nitrogen atoms of the pyrimidine ring and the oxygen of the methoxy group) . The 4-chloro analog (CAS 100644-65-3) has a similar donor/acceptor count but the chlorine atom acts as a weak halogen-bond donor rather than a hydrogen-bond acceptor, altering its molecular recognition profile [1]. The 4-hydroxy derivative introduces an additional strong hydrogen-bond donor, increasing polarity and potentially reducing passive membrane permeability. These differences in hydrogen-bonding capacity directly affect binding affinity to biological targets and pharmacokinetic properties.

Medicinal Chemistry Molecular Recognition ADME Prediction

Scaffold-Based Biological Activity: Pyrazolo[3,4-d]pyrimidine Core Implicated in Kinase Inhibition and Antitumor Effects

While direct quantitative biological activity data for 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine remains limited in the public domain, the pyrazolo[3,4-d]pyrimidine scaffold is well-established as a privileged structure for kinase inhibition [1]. Specific derivatives of 1H-pyrazolo[3,4-d]pyrimidin-6-amine have demonstrated nanomolar binding affinities for adenosine receptors (hA2A Ki = 13.3 nM; hA1 Ki = 55 nM) and potent CDK2/GSK3β dual inhibition [2][3]. Additionally, the compound is a purine base analog, a class known for antitumor activity via incorporation into DNA/RNA . These class-level data suggest that the 4-methoxy derivative, as a core scaffold, holds potential for developing targeted therapies, though direct head-to-head studies with close analogs are lacking.

Cancer Research Kinase Inhibition Nucleoside Analog

Defined Application Scenarios for 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine Based on Evidentiary Differentiation


High-Purity Synthetic Intermediate for Nucleoside Analog Development

Given its consistent high purity (95+%) with available QC data (NMR, HPLC, GC) from multiple vendors , 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine is ideally suited as a synthetic intermediate for the preparation of purine nucleoside analogs. The methoxy group can serve as a protecting group or be substituted to introduce diversity at the 4-position, while the 6-amine provides a handle for further functionalization . Researchers developing modified nucleosides for antiviral or anticancer applications can rely on this compound to minimize impurity-related side reactions.

Scaffold for Kinase Inhibitor Hit-to-Lead Optimization

The pyrazolo[3,4-d]pyrimidine core is a known pharmacophore for kinase inhibitors, including dual A2A/A1 receptor antagonists and CDK2 inhibitors [1][2]. The 4-methoxy derivative's moderate lipophilicity (LogP ~0.17) and balanced hydrogen-bonding profile make it a strategic starting point for hit-to-lead campaigns . Procurement of this specific analog allows medicinal chemists to explore structure-activity relationships (SAR) at the 4-position without the confounding effects of a highly lipophilic (e.g., chloro) or highly polar (e.g., hydroxy) substituent.

Reference Standard for Analytical Method Development

Due to its well-defined structure, availability of full analytical characterization data (NMR, HPLC, GC) , and stable physicochemical properties, 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine can serve as a reference standard for developing and validating analytical methods for related pyrazolopyrimidine compounds. Its distinct retention time and spectral signatures facilitate method calibration and system suitability testing in HPLC, LC-MS, and NMR workflows.

Probe for Physicochemical Property Benchmarking in Medicinal Chemistry

The compound's predicted consensus LogP of 0.17 and hydrogen-bond donor/acceptor counts (2 donors, 4 acceptors) provide a well-characterized baseline for assessing the impact of substituent modifications on lipophilicity and polarity in pyrazolo[3,4-d]pyrimidine series. Researchers can use this analog as an internal standard when comparing the calculated and experimental LogP/LogD values of newly synthesized derivatives, thereby improving the accuracy of ADME predictions.

Quote Request

Request a Quote for 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.